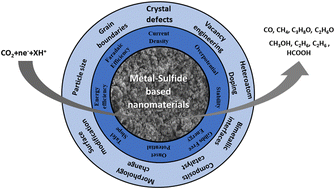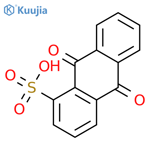Metal sulfide-based nanomaterials for electrochemical CO2 reduction
Journal of Materials Chemistry A Pub Date: 2023-04-12 DOI: 10.1039/D2TA08209H
Abstract
The electrochemical CO2 reduction (ECO2R) is critical to enabling the widespread use of abundant renewable energy sources. However, in order to successfully implement such technologies on an industrial scale, necessary advancement in both the material and molecular design of electrocatalysts is required. In recent years, metal-sulfide (MS)-based nanomaterials have been explored as promising electrocatalysts for ECO2R. This article provides a systematic review of the design and development of MS-based catalysts for ECO2R, including their synthesis, characterization, reaction mechanism, catalytic performance, and strategies for future optimization. The current state-of-the-art MS-based ECO2R catalysts and their technical challenges are outlined herein with the purpose of establishing new guidelines for the rational design of next generation MS-based catalysts for CO2 electroreduction.


Recommended Literature
- [1] Examining changes in cellular communication in neuroendocrine cells after noble metal nanoparticle exposure†
- [2] Editorial Board profiles
- [3] Raman selection rule for surface optical phonons in ZnS nanobelts
- [4] Oxidative additions to palladium(0)
- [5] One pot synthesis of a highly efficient mesoporous ceria–titanium catalyst for selective catalytic reduction of NO
- [6] Synthesis of the new, weakly coordinating anions [RB(C6F5)3]− (R = CH2Me, CHMe2, CH2CMe3); utilization of [HNMe2Ph][Me3CCH2B(C6F5)3] to activate zirconocenecatalysts for propylene polymerization†
- [7] Self-assembly of stable luminescent lanthanide supramolecular M4L6 cages with sensing properties toward nitroaromatics†
- [8] Reactivity of calcium phosphatenanoparticles prepared by flame spray synthesis as precursors for calcium phosphate cements
- [9] Benefits of very thin PCBM and LiF layers for solution-processed p–i–n perovskite solar cells†
- [10] Contents list










